7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Brand Name: Vulcanchem
CAS No.: 89169-57-3
VCID: VC7642656
InChI: InChI=1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
SMILES: COC1=CC2=C(C=C1)NC3=C2CCC3
Molecular Formula: C12H13NO
Molecular Weight: 187.242

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

CAS No.: 89169-57-3

Cat. No.: VC7642656

Molecular Formula: C12H13NO

Molecular Weight: 187.242

* For research use only. Not for human or veterinary use.

7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole - 89169-57-3

Specification

CAS No. 89169-57-3
Molecular Formula C12H13NO
Molecular Weight 187.242
IUPAC Name 7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Standard InChI InChI=1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
Standard InChI Key HONJGUSMTAVGKM-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC3=C2CCC3

Introduction

Structural and Physicochemical Properties

The molecular architecture of 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole features a fused cyclopentane ring adjacent to the indole moiety, with a methoxy (-OCH₃) substituent at position seven. This configuration is critical for its stereoelectronic properties, influencing interactions with biological targets. The compound’s SMILES notation, COC1=CC2=C(C=C1)NC3=C2CCC3\text{COC1=CC2=C(C=C1)NC3=C2CCC3}, and InChIKey, HONJGUSMTAVGKM-UHFFFAOYSA-N, provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.24 g/mol
CAS Number89169-57-3
IUPAC Name7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
SolubilityNot fully characterized

Biological Activities and Mechanisms

Indole derivatives are renowned for their diverse bioactivities, and 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is no exception. Preliminary studies suggest interactions with serotonin receptors due to structural similarities to 5-methoxytryptamine. The methoxy group may modulate binding affinity, though specific receptor subtypes remain unidentified.

Table 2: Comparative Bioactivity of Indole Derivatives

CompoundBiological ActivityStructural Feature
5-MethoxytryptamineSerotonin receptor modulationPrimary amine at position 3
TetrahydrocarbazoleAntitumor activityFully saturated carbazole core
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indoleUnderexploredMethoxy at position 7, fused cyclopentane

Applications in Drug Discovery

The compound’s unique scaffold positions it as a candidate for structure-activity relationship (SAR) studies. Its cyclopentane ring imposes conformational constraints, potentially enhancing target selectivity compared to flexible analogs. In oncology, fusion of indole with saturated rings has improved antitumor profiles in preclinical models, suggesting avenues for derivative development.

Additionally, the methoxy group serves as a synthetic handle for further functionalization. Introducing sulfonamide or carbamate groups could yield compounds with enhanced blood-brain barrier penetration or protease resistance .

Hazard StatementPrecautionary Measure
H302Avoid ingestion (P301+P312)
H315Wear protective gloves (P280)
H319Use eye protection (P305+P351+P338)
H335Ensure ventilation (P261)

Research Gaps and Future Directions

Despite its potential, critical knowledge gaps impede the compound’s application:

  • Synthetic Optimization: Current routes lack reproducibility and scalability. Flow chemistry or enzymatic catalysis may address these limitations.

  • Mechanistic Studies: Target identification via affinity chromatography or computational docking is essential.

  • Preclinical Testing: Efficacy and toxicity profiles in animal models are wholly unexplored.

  • Derivative Libraries: Systematic modification of the methoxy and cyclopentane groups could unlock novel bioactivities.

Comparative studies with CID 75465051, a related amine derivative, may reveal the impact of nitrogenous substituents on pharmacokinetics .

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